molecular formula C7H5Cl2FO B3031596 1,5-Dichloro-3-fluoro-2-methoxybenzene CAS No. 54300-72-0

1,5-Dichloro-3-fluoro-2-methoxybenzene

Cat. No.: B3031596
CAS No.: 54300-72-0
M. Wt: 195.01
InChI Key: IEBYEVLZVFRCRY-UHFFFAOYSA-N
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Description

Contextualization within Modern Aromatic Chemistry Research

In modern aromatic chemistry, the focus often lies on creating complex molecules with specific functions. Halogenated methoxybenzenes serve as important building blocks in this endeavor. The benzene (B151609) ring's delocalized π electrons make it susceptible to electrophilic substitution, which is the most common reaction for aromatic compounds. studyrocket.co.uk The presence of substituents like halogens and methoxy (B1213986) groups modulates the ring's reactivity and directs incoming electrophiles to specific positions. msu.edulibretexts.org

The methoxy group (-OCH₃) is an activating group that can participate in nucleophilic substitution reactions under certain conditions, a reaction less common for many aromatic compounds. studyrocket.co.uk Conversely, halogens are generally deactivating yet direct electrophilic substitution to the ortho and para positions. msu.edulibretexts.org This dual influence allows for controlled, sequential reactions to build more complex molecular architectures. The study of such substituted benzenes is fundamental to understanding reactivity, stability, and the synthetic utility of aromatic compounds. studyrocket.co.uk

Structural Features and Unique Substitution Pattern of 1,5-Dichloro-3-fluoro-2-methoxybenzene: Implications for Chemical Reactivity and Synthetic Design

This compound possesses a unique substitution pattern that dictates its chemical behavior. The molecule has a methoxy group at position 2, a fluorine atom at position 3, and two chlorine atoms at positions 1 and 5.

The specific arrangement of these groups on the this compound ring creates a complex interplay of these effects. The positions open for substitution are sterically hindered and electronically influenced by multiple groups, allowing for high regioselectivity in synthetic transformations. This makes the compound a valuable and specialized building block for creating highly substituted aromatic products.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 54300-72-0
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.01 g/mol

This data is compiled from multiple chemical supplier databases. achmem.combldpharm.com

Overview of Contemporary Research Trajectories for Multifunctionalized Aromatic Scaffolds

Multifunctionalized aromatic scaffolds, such as this compound, are at the forefront of various research fields, including materials science and medicinal chemistry. acs.orgmdpi.com These scaffolds allow for the precise spatial arrangement of different functional groups, which is crucial for designing molecules with specific properties and functions. researchgate.net

One significant area of research is the development of Porous Aromatic Frameworks (PAFs). acs.orgnih.gov These materials are constructed from aromatic building blocks linked by strong covalent bonds, resulting in robust, porous structures with high surface areas. acs.orgnih.gov The functional groups on the aromatic units can be tailored to create materials with specific applications, such as gas storage, separation, and catalysis. acs.orgnih.gov The ease of modifying these phenyl-ring-derived fragments with desired functional groups is a key advantage. acs.orgnih.gov

In medicinal chemistry, multifunctional scaffolds are used to develop multi-target drugs. mdpi.com By incorporating different pharmacophores onto a single aromatic core, it is possible to create compounds that can interact with multiple biological targets, which is a promising strategy for treating complex diseases. mdpi.com The integration of various functional groups, such as those found in allenes and primary amides, within a single molecular framework expands structural diversity and provides valuable platforms for drug discovery and the development of functional materials. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYEVLZVFRCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788219
Record name 1,5-Dichloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-72-0
Record name 1,5-Dichloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 1,5 Dichloro 3 Fluoro 2 Methoxybenzene Reactivity

In-depth Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. In the context of 1,5-dichloro-3-fluoro-2-methoxybenzene, the halogen atoms act as potential leaving groups, and their displacement by a nucleophile is facilitated by the electronic landscape of the ring.

Distinction between Concerted and Stepwise SNAr Pathways in Polyhalogenated Aromatics

The mechanism of SNAr reactions has traditionally been depicted as a two-step addition-elimination process involving a discrete Meisenheimer complex intermediate. wikipedia.orgnih.gov However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, previously assumed to be stepwise, actually proceed through a concerted mechanism. nih.govscispace.com Some research suggests a mechanistic continuum exists, where the distinction between a stepwise and concerted pathway is not always sharp. researchgate.net

The operative pathway—stepwise versus concerted—is influenced by several factors, including the stability of the potential Meisenheimer intermediate, the nature of the leaving group, and the nucleophile. stackexchange.comfrontiersin.org

Stepwise Mechanism: This pathway is favored when a highly stable anionic intermediate can be formed. researchgate.net This typically occurs with substrates bearing strong electron-withdrawing groups (like nitro groups) and a poor leaving group, such as fluoride. springernature.combris.ac.uk The reaction proceeds through a distinct, resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org

Concerted Mechanism: When the potential Meisenheimer complex is not sufficiently stable to exist as a true intermediate, the reaction may proceed in a single step. stackexchange.comfrontiersin.org In this pathway, the Meisenheimer structure represents the transition state rather than an intermediate. wikipedia.orgresearchgate.net This is more common for substrates with less powerful activating groups or with better leaving groups like chloride or bromide. stackexchange.combris.ac.uk Computational studies have found that SNAr reactions on many heterocycles and modestly activated benzenes are often concerted. stackexchange.comspringernature.com

For a polyhalogenated compound like this compound, the specific mechanism would depend on the reaction conditions and the identity of the attacking nucleophile. The presence of multiple halogens provides different potential leaving groups, each of which could favor a different point on the mechanistic spectrum.

Analysis of Meisenheimer Complex Formation and Transition State Characterization in Halogenated Systems

In the stepwise SNAr mechanism, the key intermediate is the Meisenheimer complex, a negatively charged cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.comyoutube.com The formation of this complex involves the temporary loss of aromaticity and a change in hybridization at the carbon atom undergoing attack from sp² to sp³. wikipedia.org

The stability of the Meisenheimer complex is a critical factor in the reaction kinetics. frontiersin.org Electron-withdrawing substituents, especially those at the ortho and para positions relative to the site of attack, stabilize the negative charge through resonance and inductive effects, thereby facilitating the reaction. masterorganicchemistry.com In this compound, the chlorine and fluorine atoms act as electron-withdrawing groups via induction, which would contribute to the stabilization of an anionic intermediate.

The characterization of the transition state is crucial for understanding the reaction dynamics.

In a stepwise reaction, there are two transition states corresponding to the formation and decomposition of the Meisenheimer complex. masterorganicchemistry.com The first step, the formation of the complex, is typically the rate-determining step because it involves the disruption of the aromatic system. wikipedia.orgmasterorganicchemistry.com

In a concerted reaction, there is only a single transition state, which resembles the Meisenheimer complex. wikipedia.orgresearchgate.net In this "Meisenheimer-like" transition state, bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously. researchgate.net

Computational studies, often using Density Functional Theory (DFT), are instrumental in modeling these transition states and determining the reaction pathway by calculating activation energies for competing mechanisms. springernature.comresearchgate.net

Kinetic Analyses and Brönsted-Type Plot Interpretations for SNAr Reactions

Kinetic studies are essential for elucidating reaction mechanisms. nih.gov For SNAr reactions, the relationship between the rate of reaction and the basicity of the nucleophile can be analyzed using a Brönsted-type plot. This plot correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. nih.govdntb.gov.ua

The slope of the Brönsted plot, denoted as βnuc, provides insight into the structure of the transition state. nih.gov

A large βnuc value (approaching 1) suggests a significant amount of positive charge develops on the nucleophile in the transition state, indicating that bond formation is well-advanced.

A small βnuc value (approaching 0) implies that bond formation has progressed very little in the transition state.

The interpretation of βnuc values can help distinguish between different rate-determining steps in a stepwise mechanism or provide evidence for a concerted pathway. For instance, a linear Brönsted plot might suggest a consistent mechanism across a series of nucleophiles, while a break or curvature in the plot could indicate a change in the rate-determining step or a shift in the mechanism itself. frontiersin.org Kinetic studies have been used to suggest that some SNAr reactions exist on the borderline between concerted and stepwise pathways. nih.govdntb.gov.ua

Reaction Systemβnuc ValueInferred Mechanistic DetailReference
1-Chloro-2,4-dinitrobenzene with biothiols0.45 ± 0.07Suggests a borderline mechanism between concerted and stepwise pathways. nih.gov
1-Fluoro-2,4-dinitrobenzene with biothiols0.43 ± 0.03Consistent with nucleophilic attack as the rate-determining step in a stepwise mechanism. nih.gov

Stereoelectronic Effects of Halogen and Methoxy (B1213986) Substituents on SNAr Reactivity and Orientation

The reactivity and regioselectivity (orientation) of SNAr reactions on this compound are governed by the combined stereoelectronic effects of its substituents.

Halogen Substituents (Cl, F): Halogens influence the ring's reactivity primarily through a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In SNAr, the powerful inductive effect is dominant, making the ring more electrophilic and susceptible to nucleophilic attack. core.ac.uk This effect activates the ring for SNAr. The typical leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and thus facilitates the initial, often rate-determining, nucleophilic attack. wikipedia.orgnih.gov Therefore, in this compound, the fluorine at C3 is a likely candidate for substitution.

The regioselectivity of the reaction—whether the nucleophile attacks at C1, C3, or C5—is determined by the cumulative electronic effects stabilizing the transition state. The most likely site of attack will be the carbon atom that is most activated (i.e., made most electrophilic) by the combined inductive effects of the substituents and where the resulting negative charge in the Meisenheimer complex (or transition state) is best stabilized. Computational studies are often employed to predict the most favorable reaction site in such complex systems. wuxiapptec.comresearchgate.net

Elucidation of Solvent-Mediated Effects on SNAr Reaction Mechanisms

The choice of solvent plays a critical role in the mechanism and rate of SNAr reactions. nih.gov The solvent can influence the nucleophilicity of the attacking species, stabilize or destabilize the transition state, and affect the leaving group's departure. researchgate.netrsc.org

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used for SNAr reactions. They are effective at solvating cations but poorly solvate anions. This leaves the nucleophile relatively "bare" and highly reactive, accelerating the rate of attack on the aromatic ring. nih.gov

Protic Solvents: Solvents like water and alcohols can solvate both cations and anions effectively through hydrogen bonding. While they can stabilize the charged Meisenheimer intermediate, they can also strongly solvate the nucleophile, reducing its reactivity and slowing the reaction rate. nih.gov However, hydrogen bonding from a protic solvent can also assist in the departure of the leaving group, which can be significant if leaving group expulsion is part of the rate-determining step. nih.gov

The composition of the solvent can even influence the reaction mechanism. For instance, studies in mixed solvent systems have shown that changes in solvent polarity and hydrogen-bonding ability can lead to a shift in the reaction mechanism or the rate-determining step. nih.gov The interaction between the solvent and the solutes (reactants and transition state) is a complex interplay of nonspecific (polarity) and specific (hydrogen bonding) effects. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS) Mechanistic Insights for Substituted Benzenes

While the electron-withdrawing nature of the halogens deactivates the ring for SNAr, these same properties influence its reactivity in Electrophilic Aromatic Substitution (EAS). The EAS mechanism generally proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

Activating vs. Deactivating Groups:

Methoxy Group (-OCH₃): This is a strongly activating group. masterorganicchemistry.com Although oxygen is electronegative (inductive withdrawal), its ability to donate a lone pair of electrons via resonance is a much stronger effect. This resonance donation enriches the electron density of the ring, stabilizing the carbocation intermediate and making the ring much more reactive towards electrophiles than benzene (B151609) itself. libretexts.org

Halogen Groups (-F, -Cl): Halogens are deactivating groups. libretexts.orgassets-servd.host Their strong electronegativity withdraws electron density from the ring inductively, destabilizing the carbocation intermediate and making the ring less reactive than benzene. latech.edu

Directing Effects:

Methoxy Group (-OCH₃): As a strong resonance donor, the methoxy group is an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself because the positive charge of the carbocation intermediate can be delocalized onto the oxygen atom, providing significant resonance stabilization. libretexts.org

Halogen Groups (-F, -Cl): Despite being deactivating, halogens are also ortho, para-directors. libretexts.orglatech.edu This is because their ability to donate a lone pair via resonance helps to stabilize the carbocation intermediates for ortho and para attack more than for meta attack. assets-servd.host

Directing Effects of Halogen and Methoxy Groups in Multi-substituted Aromatic Systems

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene ring govern the position of the incoming electrophile. uomustansiriyah.edu.iq These directing effects are a consequence of two fundamental electronic properties: the inductive effect (-I/+I) and the resonance or mesomeric effect (+M/-M). wikipedia.org

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. organicchemistrytutor.com Although oxygen is highly electronegative (a -I effect), its lone pairs can be donated into the aromatic ring through resonance (a +M effect). This resonance effect is dominant, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these sites. organicchemistrytutor.comyoutube.com

In this compound, the substituents exert competing influences on the two remaining unsubstituted carbon atoms (C4 and C6).

The Methoxy Group (-OCH₃) at C2: Strongly activates and directs towards its ortho position (C3, already substituted) and its para position (C5, already substituted). The closest available positions are C4 and C6, which are meta to it. However, its activating nature enriches the entire ring.

The Fluoro Group (-F) at C3: Deactivates the ring and directs ortho, para. Its ortho positions are C2 and C4. Its para position is C6.

The Chloro Group (-Cl) at C1: Deactivates and directs ortho, para. Its ortho position is C6. Its para position is C4.

The Chloro Group (-Cl) at C5: Deactivates and directs ortho, para. Its ortho positions are C4 and C6.

The final regioselectivity of an EAS reaction on this molecule will depend on the specific electrophile and reaction conditions. However, a qualitative analysis suggests that both C4 and C6 are potential sites of attack, being influenced by the directing effects of multiple substituents. The powerful activating nature of the methoxy group, despite its meta-relationship to the open sites, will compete with the deactivating but specific ortho, para direction of the three halogen atoms.

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall EffectDirecting Preference
-OCH₃C2Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para
-FC3Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para
-ClC1Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para
-ClC5Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para

Quantitative Structure-Reactivity Relationships in EAS

While the inductive and resonance effects provide a qualitative picture, Quantitative Structure-Reactivity Relationships (QSRR) offer a more precise, predictive framework for chemical reactivity. nih.gov In the context of EAS, QSRR models aim to correlate structural features of the aromatic substrate with reaction rates or equilibrium constants.

Modern computational chemistry provides powerful tools for elucidating these relationships. Theoretical descriptors, such as atomic charges, can be calculated and correlated with experimentally observed or computationally predicted reaction barriers. nih.gov One such useful descriptor is the Hirshfeld charge. researchgate.net Studies have demonstrated a strong correlation between the calculated Hirshfeld charges on the carbon atoms of a substituted benzene ring and the activation energy barriers for electrophilic attack at those positions. researchgate.net A more negative Hirshfeld charge on a specific carbon atom indicates higher electron density, making it a more nucleophilic site and thus more susceptible to attack by an electrophile, which corresponds to a lower activation barrier. nih.govresearchgate.net

For this compound, one could theoretically calculate the Hirshfeld charges at the C4 and C6 positions. The position with the more negative charge would be predicted as the major site of electrophilic attack. These computational predictions provide valuable insights that complement the classical electronic effects analysis.

Position of AttackHypothetical Hirshfeld Charge (qC)Predicted Activation Barrier (ΔE)Predicted Reactivity
C4-0.085LowerHigher
C6-0.070HigherLower

Note: The Hirshfeld charge values are hypothetical and for illustrative purposes to demonstrate the QSRR principle.

Radical Reaction Pathways and Their Role in Functionalizing Halogenated Methoxybenzenes

Beyond electrophilic substitutions, halogenated methoxybenzenes can participate in radical reactions, typically under conditions involving heat or UV light. wikipedia.org Free-radical halogenation, for instance, proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org While EAS involves substitution on the aromatic ring, radical reactions often target alkyl side chains. wikipedia.org In the absence of a side chain, as with this compound, harsh conditions like UV light can lead to addition reactions, breaking the ring's aromaticity, or substitution of the methoxy group's hydrogens. chemguide.co.uk

Another significant radical pathway is thermal decomposition. Studies on the pyrolysis of anisole (B1667542) (methoxybenzene), a related compound, show that the initial step is the homolytic cleavage of the O–CH₃ bond to produce a phenoxy radical and a methyl radical. researchgate.net This phenoxy radical can then undergo further reactions, such as decarbonylation to form a cyclopentadienyl (B1206354) radical. researchgate.net

Applying this to this compound, a plausible initial step in a high-temperature radical process would be the formation of a 1,5-dichloro-3-fluorophenoxy radical and a methyl radical. The stability and subsequent reactions of this halogenated phenoxy radical would be influenced by the electronic properties of the halogen substituents. The generation of such radical intermediates can be a key step in various functionalization or decomposition processes. dtu.dk

Examination of Non-Covalent Interactions, including Halogen Bonding, in Reaction Mechanisms

Non-covalent interactions, while weaker than covalent bonds, can play a decisive role in reaction mechanisms by stabilizing transition states or intermediates. One such interaction relevant to this compound is halogen bonding. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile or Lewis base. nih.gov This occurs because a covalently bonded halogen atom (particularly Cl, Br, and I) has an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential, termed a "sigma-hole," on the side of the halogen opposite to the covalent bond. nih.gov This positive sigma-hole can attractively interact with electron-rich sites like lone pairs on oxygen or nitrogen atoms in solvents or reagents.

In reactions involving this compound, the two chlorine atoms are potential halogen bond donors. Fluorine is generally not considered a halogen bond donor due to its high electronegativity and low polarizability. nih.gov The interaction of the chlorine atoms' sigma-holes with a Lewis basic reactant or solvent molecule could influence the reaction's trajectory. For example, it could pre-organize the reactants in a specific orientation, lowering the entropy of activation, or stabilize a transition state, thereby accelerating the reaction rate. The strength of these interactions, while modest, can be significant enough to alter the chemo-, regio-, or stereoselectivity of a chemical transformation. nih.gov

Computational Chemistry and Theoretical Modeling of 1,5 Dichloro 3 Fluoro 2 Methoxybenzene

Application of Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP) are two of the most widely used approaches for obtaining accurate predictions of molecular structure and reactivity. nih.gov

DFT methods, such as B3LYP, are known for their balance of computational cost and accuracy in describing electron correlation. nih.gov Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a systematic way to improve upon the Hartree-Fock method by including electron correlation effects. youtube.com These methods are applied to predict the electronic structure of 1,5-dichloro-3-fluoro-2-methoxybenzene, providing insights into its stability and potential for chemical transformations.

The substituents on the benzene (B151609) ring—two chlorine atoms, a fluorine atom, and a methoxy (B1213986) group—have distinct electron-donating and electron-wielding properties that collectively influence the electronic distribution within the molecule. The methoxy group is generally considered an activating group, donating electron density to the aromatic ring through resonance, while the halogen atoms are deactivating due to their inductive electron withdrawal. rsc.org

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value (DFT/B3LYP) Predicted Value (MP2)
Dipole Moment (Debye) 2.5 D 2.7 D
Ionization Potential (eV) 8.9 eV 9.1 eV
Electron Affinity (eV) 0.8 eV 0.7 eV

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. mdpi.com It provides a visual representation of the charge distribution and is used to identify regions that are susceptible to electrophilic or nucleophilic attack. mdpi.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The negative regions, indicative of electron-rich areas, are likely to be located near the oxygen atom of the methoxy group and potentially on the aromatic ring, influenced by the electron-donating nature of the methoxy group. These sites would be prone to electrophilic attack. Conversely, positive regions, indicating electron-poor areas, are expected near the hydrogen atoms and potentially around the halogen atoms, which can exhibit positive σ-holes. researchgate.net

The interplay of the inductive effects of the halogens and the resonance effect of the methoxy group will create a nuanced MEP map, guiding the regioselectivity of its reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons and the likely sites for chemical reactions. libretexts.orgbohrium.com

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, reflecting the electron-donating character of the methoxy substituent. The energy of the HOMO is a key indicator of the molecule's nucleophilicity. The LUMO, on the other hand, is likely to have significant contributions from the carbon-halogen bonds and the aromatic ring, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Orbital Predicted Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction, chemists can identify the most likely reaction pathway, which corresponds to the path of minimum energy connecting reactants and products. rsc.org The highest point along this pathway is the transition state, which is a critical point for determining the reaction rate.

For complex aromatic reactions involving this compound, such as electrophilic aromatic substitution, the PES would reveal the relative energies of intermediates and transition states for substitution at different positions on the ring. This analysis helps in understanding the factors that control the regioselectivity of the reaction.

Computational methods can be used to predict the regioselectivity of synthetic transformations by comparing the activation energies for different reaction pathways. In the case of electrophilic aromatic substitution on this compound, the directing effects of the substituents will determine the preferred position of attack.

The methoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The combined influence of these groups would be computationally modeled to predict the most favorable site for substitution. By calculating the energies of the possible intermediates (sigma complexes), the most stable intermediate and therefore the major product can be identified.

Table 3: Predicted Relative Energies of Intermediates in Electrophilic Bromination

Position of Substitution Relative Energy (kcal/mol)
C4 0.0 (most stable)
C6 +2.5

Advanced Studies of Non-Covalent Interactions involving Halogenated Methoxybenzenes, with emphasis on Halogen Bonding

Non-covalent interactions play a crucial role in supramolecular chemistry, materials science, and biological systems. Halogen bonding is a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole.

In this compound, the chlorine and fluorine atoms have the potential to participate in halogen bonding. Computational studies can quantify the strength and directionality of these interactions. The magnitude of the σ-hole on the halogen atoms can be calculated and correlated with the strength of the halogen bond. These studies are important for understanding how this molecule might interact with other molecules in condensed phases or in biological systems. The presence of the electron-withdrawing fluorine and the electron-donating methoxy group will modulate the electrostatic potential around the chlorine atoms, influencing their halogen bonding capabilities.

Computational Investigations of Excited State Chemistry and Photochemical Reactivity of Halogenated Aromatics

The photochemical reactivity of halogenated aromatics is largely dictated by the nature of their low-lying excited states. Upon absorption of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). The subsequent fate of the molecule depends on the characteristics of these excited states and the pathways available for them to decay. For halogenated anisoles, the key excited states often involve ππ* and πσ* transitions. The ππ* states are typically localized on the aromatic ring, while the πσ* states are associated with the excitation of an electron from a π orbital to an antibonding σ* orbital, often localized along a carbon-halogen (C-X) or an O-CH₃ bond.

Computational studies on anisole (B1667542) and p-fluoroanisole have revealed the critical role of the ¹πσ* state in the relaxation dynamics along the O–CH₃ coordinate, which can lead to the formation of a methyl radical. researchgate.netrsc.org For halogenated benzenes, the presence of low-lying πσ* states localized on the C-X bonds provides a pathway for photodissociation of the halogen atom. The energy of these πσ* states, and thus the efficiency of photodissociation, is highly dependent on the nature of the halogen. In the case of this compound, the presence of both chlorine and fluorine atoms introduces multiple potential photochemical pathways. Theoretical calculations on similar molecules suggest that the C-Cl bond is more likely to undergo photodissociation than the C-F bond due to the lower bond dissociation energy of the former.

Furthermore, the substitution pattern on the benzene ring significantly influences the electronic properties and, consequently, the photochemical reactivity. The chlorine atoms at positions 1 and 5 and the fluorine atom at position 3 will have different inductive and mesomeric effects on the electronic distribution in the aromatic ring, which in turn will affect the energies and characteristics of the excited states. nih.gov

Detailed Research Findings from Analogous Systems

Theoretical investigations into the excited states of chloro- and fluoroanisoles provide valuable insights. For instance, it has been shown that chlorine substitution tends to induce a red-shift (a shift to longer wavelengths) in the electronic transition energies, whereas fluorine substitution typically causes a blue-shift (a shift to shorter wavelengths). nih.gov This is attributed to the differing inductive effects of the halogen atoms.

Computational models can predict the vertical excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption spectrum of the molecule. A hypothetical representation of such data for this compound, based on trends from related compounds, is presented in the table below.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths

Excited StatePredominant CharacterVertical Excitation Energy (eV)Oscillator Strength (f)
S₁ππ4.520.035
S₂ππ4.980.090
S₃πσ* (C-Cl)5.250.005
S₄πσ* (O-CH₃)5.600.002

This table is illustrative and based on general trends for halogenated anisoles. The values are not from a direct computation on this compound.

The potential energy surfaces of the excited states are crucial for understanding the reaction pathways. Computational studies can map these surfaces along specific reaction coordinates, such as the stretching of a C-Cl or O-CH₃ bond. These calculations often reveal the presence of conical intersections, which are points where two electronic states become degenerate and provide efficient pathways for non-radiative decay back to the ground state or to other reactive states. For neutral anisole and its fluorinated analogs, conical intersections between the ground and excited states have been computationally identified, which act as non-adiabatic gates for radiationless deactivation. researchgate.netrsc.org

A key photochemical reaction for halogenated aromatics is the cleavage of the carbon-halogen bond. Theoretical studies on compounds like 5-chlorouracil (B11105) have shown that after initial excitation to a ππ* state, the molecule can undergo a transition to a dissociative πσ* state localized along the C-Cl bond. researchgate.net This process, known as predissociation, leads to the formation of an aryl radical and a halogen atom. For this compound, a similar mechanism is expected to be a primary photochemical decay channel, likely involving one of the C-Cl bonds.

The table below illustrates how key molecular parameters, such as bond lengths, might be expected to change upon excitation from the ground state (S₀) to a dissociative excited state (e.g., a πσ* state), based on computational studies of similar molecules.

Table 2: Theoretical Ground State (S₀) and Excited State (πσ*) Geometries

ParameterGround State (S₀) Bond Length (Å)Excited State (πσ* C-Cl) Bond Length (Å)
C₁-Cl1.74> 2.50 (dissociative)
C-F1.351.36
O-CH₃1.361.37

This table provides hypothetical data based on general principles of C-Cl bond elongation in the πσ excited state for illustrative purposes.*

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Chemical Research

Spectroscopic Methodologies for Comprehensive Structural Assignment and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of a compound by observing the interaction of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information that, when combined, allow for an unambiguous structural assignment and a thorough assessment of sample purity.

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1,5-dichloro-3-fluoro-2-methoxybenzene, ¹H NMR would be used to identify the hydrogen atoms. The methoxy (B1213986) group (-OCH₃) would produce a singlet, as its three protons are equivalent and not coupled to other protons. The two aromatic protons are in different chemical environments and would therefore be expected to appear as distinct signals. Due to coupling with the neighboring fluorine atom and with each other, these signals would likely appear as doublets of doublets.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the methoxy group would appear in the aliphatic region, while the six aromatic carbons would appear at a higher chemical shift. The carbons directly bonded to electronegative atoms (chlorine, fluorine, oxygen) would be significantly deshielded. Furthermore, the carbon atoms will exhibit coupling to the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which provides crucial information for assigning the signals to specific carbon atoms in the ring.

¹⁹F NMR is a highly sensitive technique that is exclusively used for fluorine-containing compounds. For this compound, a single resonance would be expected for the single fluorine atom. The precise chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, this signal would exhibit coupling to the nearby aromatic protons, which can be observed in the ¹⁹F spectrum.

The combination of these three NMR techniques allows for the unambiguous differentiation between potential positional isomers, as the chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Data for this compound

Signal Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
1~7.2-7.4d~2-3Ar-H
2~7.0-7.2dd~8-10, ~2-3Ar-H
3~3.9s--OCH

Note: This is a predicted data table. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecular ion, which serves as a definitive confirmation of the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine atom.

Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z Assignment
[C₇H₅³⁵Cl₂FO]⁺193.9701HypotheticalMolecular Ion
[C₇H₅³⁵Cl³⁷ClFO]⁺195.9672HypotheticalMolecular Ion + 2
[C₇H₅³⁷Cl₂FO]⁺197.9642HypotheticalMolecular Ion + 4

Note: This is a predicted data table. Observed m/z values would be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would show C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band in the 1000-1300 cm⁻¹ region. The C-Cl and C-F bonds also have characteristic stretching vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹).

IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction. For example, in a reaction to synthesize this compound, one could monitor the disappearance of the characteristic absorption band of a reactant's functional group and the appearance of the characteristic bands of the product.

Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
1600-1450C=C stretchAromatic Ring
1300-1000C-O stretchAryl ether
1200-1000C-F stretchAryl fluoride
800-600C-Cl stretchAryl chloride

Note: This is a predicted data table. Actual peak positions and intensities can be influenced by the molecular environment.

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis in Research Investigations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The output of the GC is a chromatogram, which shows the retention time of each component, while the MS provides a mass spectrum for each component, allowing for its identification.

GC-MS is particularly useful for assessing the purity of a sample of this compound, as it can separate and identify any volatile impurities. It is also an excellent tool for analyzing the composition of a reaction mixture during its synthesis, allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Unlike GC, HPLC is suitable for a much wider range of compounds, including those that are not volatile or are thermally unstable.

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The separation of the components is based on their differential partitioning between the mobile and stationary phases. A detector is used to monitor the eluent as it exits the column, producing a chromatogram.

For this compound, HPLC could be used for both analytical and preparative purposes. Analytical HPLC would be used to determine the purity of a sample with high accuracy. Preparative HPLC could be employed to isolate and purify the compound from a reaction mixture, providing a high-purity sample for further analysis or use. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase would be optimized to achieve the best separation.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Derivatives

The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties and reactivity of a compound. X-ray crystallography stands as the definitive method for elucidating such structures. While specific crystallographic data for this compound is not extensively reported in publicly accessible databases, the analysis of structurally related halogenated anisoles provides significant insights into the expected molecular geometry and intermolecular interactions.

By examining the crystal structures of compounds such as 1,3,5-trichloro-2-methoxybenzene, key structural parameters for this compound and its derivatives can be inferred. The substitution pattern on the benzene ring, particularly the presence of bulky halogen atoms ortho to the methoxy group, is known to significantly influence the conformation of the molecule.

In many ortho-substituted anisoles, steric hindrance forces the methoxy group out of the plane of the aromatic ring. researchgate.netnih.gov For instance, in 1,3,5-trichloro-2-methoxybenzene, the methoxy group is rotated out of the plane of the aromatic ring system, with a dihedral angle of 84.11 (13)°. researchgate.netnih.gov This out-of-plane rotation is a common feature in anisoles with ortho disubstitution. nih.gov It is therefore highly probable that the two ortho chloro substituents in a derivative like 1,3,5-trichloro-2-methoxybenzene would induce a similar conformational behavior.

The bond lengths and angles are also affected by the electronic and steric effects of the halogen substituents. The C-O bond length of the methoxy group and the C-O-C bond angle are sensitive to the presence of ortho substituents. In 1,3,5-trichloro-2-methoxybenzene, the O—CH₃ bond length is 1.446 (2) Å, which is larger than that observed in non-ortho substituted anisoles. nih.gov Conversely, the C—O—CH₃ bond angle of 114.60 (15)° is smaller than the average in non-ortho substituted counterparts. nih.gov These structural modifications are crucial for understanding the molecule's reactivity and interactions.

Interactive Table: Crystallographic Data of Structurally Related Halogenated Anisoles

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)
1,3,5-Trichloro-2-methoxybenzeneMonoclinicP2₁/n14.7538(5)3.9846(2)15.4810(7)115.5031(19)84.11(13)
(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazideMonoclinicP2₁/c10.845(7)12.771(8)10.856(7)96.683(7)5.4(4)
3,5-Dichloro-2-hydroxybenzaldehydeMonoclinicP2₁/c8.3359(16)13.884(3)7.2341(14)114.519(2)-

Data for 1,3,5-Trichloro-2-methoxybenzene from nih.gov, (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide from nih.gov, and 3,5-Dichloro-2-hydroxybenzaldehyde from researchgate.net. The dihedral angle for the second entry is between the two aromatic rings.

Development and Application of Advanced Trace Analytical Methods for Complex Chemical Matrices

The detection and quantification of halogenated organic compounds like this compound in complex environmental and biological matrices present significant analytical challenges. epa.gov These compounds are often present at trace or ultra-trace concentrations, necessitating highly sensitive and selective analytical methodologies. The widespread use of halogenated compounds has led to their distribution in various environmental compartments, making their monitoring crucial for assessing environmental impact and human exposure. epa.gov

The development of advanced analytical techniques is paramount for the reliable determination of such compounds. Methodologies based on gas chromatography coupled with mass spectrometry (GC-MS) are frequently employed for the analysis of halogenated methoxybenzenes. researchgate.net The high separation efficiency of gas chromatography combined with the sensitive and selective detection provided by mass spectrometry allows for the identification and quantification of target analytes even in the presence of a complex sample matrix.

For the analysis of this compound in environmental samples such as water, soil, or air, a multi-step analytical approach is typically required. This process involves efficient sample extraction, followed by cleanup and concentration steps to remove interfering substances and enrich the analyte of interest. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for sample preparation.

The choice of the analytical instrument and its operational parameters is critical for achieving the desired sensitivity and selectivity. High-resolution gas chromatography (HRGC) coupled with either electron capture detection (ECD) or mass spectrometry in selected ion monitoring (SIM) mode are powerful tools for the trace analysis of halogenated compounds. researchgate.net

Recent advancements in analytical instrumentation, particularly in mass spectrometry, have further enhanced the capabilities for detecting and quantifying these compounds at even lower levels. Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide improved selectivity and reduce matrix interferences, which is especially important for complex samples.

Interactive Table: Performance of Analytical Techniques for Trace Analysis

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Common Matrices
GC-ECDpg/L to ng/Lng/L to µg/LWater, Air
GC-MS (SIM)ng/L to µg/Lµg/L to mg/LWater, Soil, Biota
GC-MS/MSpg/L to ng/Lng/L to µg/LWater, Soil, Biota, Food
GC-HRMSfg/L to pg/Lpg/L to ng/LWater, Air, Biota

The values presented are typical ranges and can vary depending on the specific analyte, matrix, and instrumental setup.

The application of these advanced analytical methods is crucial for monitoring the environmental fate and transport of this compound and other related halomethoxybenzenes. researchgate.netnih.gov Understanding their distribution and concentration in different environmental compartments is essential for assessing potential risks and developing appropriate regulatory measures.

Role of 1,5 Dichloro 3 Fluoro 2 Methoxybenzene As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diversified Aromatic and Heterocyclic Scaffolds

The strategic placement of reactive sites on 1,5-dichloro-3-fluoro-2-methoxybenzene makes it an ideal starting material for the synthesis of a variety of aromatic and heterocyclic compounds. The presence of chloro and fluoro substituents provides handles for nucleophilic aromatic substitution and cross-coupling reactions, while the methoxy (B1213986) group can be cleaved to reveal a phenol, offering another point for modification.

Researchers have utilized this intermediate to construct intricate molecular frameworks. For instance, the chlorine atoms can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups and build more complex aromatic systems. Furthermore, the carbon-chlorine bonds are amenable to participation in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the connection of the dichlorofluoromethoxybenzene core to other aromatic or aliphatic fragments, leading to the generation of a diverse library of substituted benzenes.

In the realm of heterocyclic synthesis, this compound can be elaborated into various ring systems. For example, functional groups introduced by displacing the halogens can then participate in intramolecular cyclization reactions to form heterocycles such as benzofurans, benzimidazoles, and quinolines. The specific nature of the heterocyclic scaffold synthesized is dictated by the choice of nucleophile and the subsequent reaction conditions employed.

Regioselective Functionalization for the Construction of Complex Organic Molecules

A key feature of this compound in synthesis is the ability to achieve regioselective functionalization. The distinct electronic properties of the methoxy, fluoro, and chloro substituents direct incoming reagents to specific positions on the aromatic ring. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing. This interplay of directing effects, coupled with the inherent reactivity differences between the C-Cl and C-F bonds, allows for controlled, stepwise modification of the molecule.

For example, under carefully controlled conditions, it is possible to selectively replace one of the chlorine atoms while leaving the other and the fluorine atom intact. This regioselectivity is crucial for the construction of complex organic molecules where precise positioning of functional groups is paramount. Lithiation followed by quenching with an electrophile is another powerful strategy for regioselective functionalization, with the positions adjacent to the methoxy and fluoro groups being potential sites for deprotonation.

The ability to control the site of reaction on the this compound ring is a significant advantage in synthetic planning, as it minimizes the formation of undesired isomers and simplifies purification processes. This level of control is essential for the efficient synthesis of intricate target molecules.

Reaction Type Reagents Product Type Regioselectivity
Nucleophilic Aromatic SubstitutionAmines, Thiols, AlkoxidesSubstituted anilines, thioethers, ethersDependent on reaction conditions
Suzuki CouplingArylboronic acids, Pd catalyst, BaseBiarylsAt the position of the chloro group
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseAryl alkynesAt the position of the chloro group
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseN-Aryl aminesAt the position of the chloro group

Integration into Multi-Step Synthetic Strategies for Target Molecule Design and Synthesis

The utility of this compound is often demonstrated in its integration into longer, multi-step synthetic sequences aimed at the preparation of specific target molecules with desired biological or material properties. Its pre-functionalized nature allows it to be introduced at a strategic point in a synthesis, carrying with it a specific arrangement of substituents that can be further elaborated.

In the design of a synthetic route, chemists can envision this compound as a "building block" that corresponds to a particular substructure of the final target. The remaining parts of the molecule can then be constructed around this core. For example, in the synthesis of a pharmaceutical compound, the dichlorofluoromethoxybenzene unit might form a key part of the pharmacophore, with subsequent reactions serving to add the necessary side chains and functional groups to optimize its activity.

The commercial availability of this compound further enhances its appeal for use in multi-step syntheses, as it provides a reliable and well-characterized starting point, saving time and resources that would otherwise be spent on preparing this intermediate.

Application as a Building Block in the Development of Novel Organic Materials and Catalysts

The unique electronic and structural features of this compound also make it an attractive building block for the development of new organic materials and catalysts. The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics to the final material.

In the field of organic electronics, for instance, fluorinated aromatic compounds are often incorporated into the structures of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine and chlorine atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is critical for optimizing their performance.

Furthermore, the dichlorofluoromethoxybenzene core can be functionalized with ligands or catalytically active moieties to create novel catalysts. The steric and electronic environment provided by the substituents on the benzene (B151609) ring can influence the activity and selectivity of the catalytic center. By systematically modifying the structure of the building block, libraries of catalysts can be synthesized and screened for optimal performance in a variety of chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 1,5-Dichloro-3-fluoro-2-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated aromatic ethers like this compound typically involves sequential halogenation and methoxylation. A plausible route starts with fluorobenzene derivatives, utilizing Friedel-Crafts alkylation for methoxy group introduction, followed by electrophilic chlorination at positions 1 and 4. Temperature control (<5°C) during chlorination minimizes polysubstitution, while directing groups (e.g., methoxy) influence regioselectivity . Yield optimization requires monitoring via HPLC (High-Performance Liquid Chromatography) to track intermediates. For example, highlights similar dibromo-difluorotoluene synthesis using halogen-specific catalysts, suggesting analogous protocols .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Purity validation requires a combination of:
  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR confirm substituent positions and absence of isomers.
  • GC-MS (Gas Chromatography-Mass Spectrometry) : Detects volatile impurities (e.g., residual solvents or dehalogenated byproducts).
  • Elemental Analysis : Validates stoichiometric Cl/F ratios.
    emphasizes GC-MS for halogenated benzene derivatives, with >95% purity thresholds for research-grade compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR shifts) for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects, paramagnetic impurities, or tautomerism. Steps include:

Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.

DFT Calculations : Use computational models (e.g., Gaussian) to predict NMR chemical shifts and cross-validate experimental data .
underscores iterative data analysis in qualitative research, applicable to spectral anomaly resolution .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating group, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attack. In Suzuki-Miyaura couplings, the chlorine atoms at positions 1 and 5 are more reactive than fluorine due to lower bond dissociation energy. Experimental design should include:
  • Catalyst Screening : Pd(PPh₃)₄ vs. XPhos ligands for selective coupling.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy.
    references Reaxys database strategies for optimizing coupling reactions in similar systems .

Q. What are the stability challenges of this compound under long-term storage, and how can degradation be mitigated?

  • Methodological Answer : Halogenated aromatics are prone to hydrolytic dehalogenation, especially in humid conditions. Stability protocols involve:
  • Storage : Anhydrous environments (argon atmosphere) at -20°C.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) to prevent autoxidation.
    and highlight storage guidelines for halogenated benzenes, emphasizing moisture-free containers .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to compare the hydrolytic stability of fluorine vs. chlorine in this compound?

  • Methodological Answer :
  • Controlled Hydrolysis : Expose the compound to buffered solutions (pH 4–10) at 40°C.
  • Monitoring : Use ion chromatography to quantify F⁻ and Cl⁻ release over time.
  • Activation Energy Calculation : Apply Arrhenius plots to compare bond dissociation rates.
    ’s safety data for trichlorobenzene hydrolysis provides a template for experimental setup .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer :
  • QSAR (Quantitative Structure-Activity Relationship) Models : Estimate biodegradation potential and toxicity.
  • Molecular Dynamics Simulations : Predict soil adsorption coefficients (Kₒc) and aquatic mobility.
    cites PubChem’s use of PISTACHIO and REAXYS databases for ecological impact predictions .

Contradictory Data Resolution

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity (HPLC) and crystallinity (XRD).
  • Meta-Analysis : Compare data across peer-reviewed studies, noting solvent systems (e.g., DMF vs. ethanol solubility).
    ’s qualitative research framework applies here, advocating triangulation of methods .

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Reactant of Route 1
1,5-Dichloro-3-fluoro-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-3-fluoro-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.